molecular formula C21H16N2O2 B2961010 3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone CAS No. 141704-27-0

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone

Cat. No. B2961010
CAS RN: 141704-27-0
M. Wt: 328.371
InChI Key: IATZVCSONYEVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone, also known as MNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazolone derivatives and has been synthesized using different methods.

Scientific Research Applications

Tuning Triplet Energy Levels

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone is used in the synthesis of pyrazolone-based ligands for tuning the triplet energy levels to match the 5D0 level of europium(III), enhancing the Eu(III) emission intensity in luminescent properties applications. These ligands show promise in improving the luminescent properties of Eu(III) complexes through ligand modification, with potential applications in electroluminescent devices (Shi et al., 2005).

Crystal Structure Analysis

The compound has been involved in the study of crystal structures, providing insights into the molecular arrangement and interactions within crystals. This has implications for understanding molecular behavior in solid states and can contribute to materials science and pharmaceutical formulation research (Sharma et al., 2015).

Anticancer Research

Research on mixed ligand Cu(II) complexes derived from pyrazolone has shown in vitro apoptotic effects and gene expression modifications in human lung cancer cells, indicating potential applications in cancer therapy. These studies contribute to the understanding of the anti-tumor mechanisms of pyrazolone-based compounds (Jadeja et al., 2017).

Antimicrobial and Anticorrosion Applications

Pyrazolone compounds have been evaluated for their antimicrobial activities against various bacteria, showing potential as bactericidal agents. Additionally, their efficiency as corrosion inhibitors for metals in different environments highlights their importance in industrial applications, such as in coatings and protective layers for metals (Sayed et al., 2018).

Chemical Reactivity and Uses

The diverse reactivity of 1-Phenyl-3-methyl-5-pyrazolone, also known as PMP or edaravone, has been explored for various applications, including as a reagent in the study of carbohydrates, as a drug for the treatment of stroke and ALS, and in the design of drug conjugates with antioxidant, anticancer, and antiviral properties (Bailly et al., 2020).

properties

IUPAC Name

5-methyl-4-(naphthalene-1-carbonyl)-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-14-19(21(25)23(22-14)16-10-3-2-4-11-16)20(24)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATZVCSONYEVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(1-naphthoyl)-1-phenyl-5(4H)-pyrazolone

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